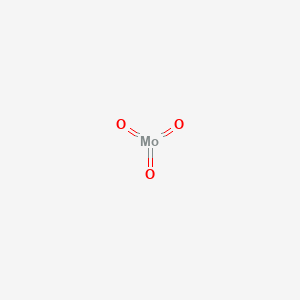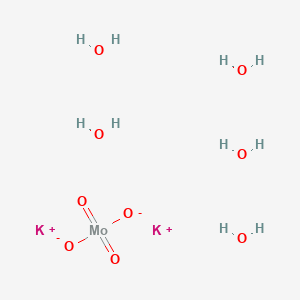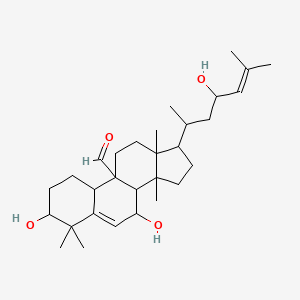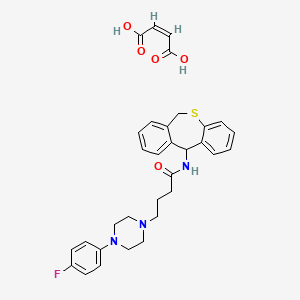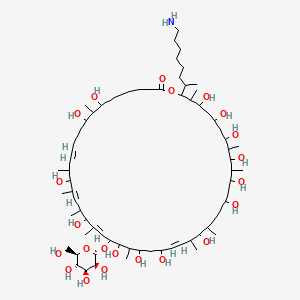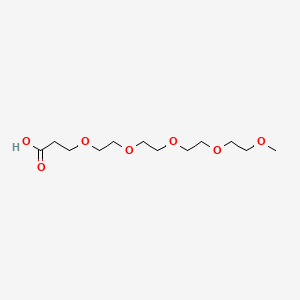
m-PEG5-acid
Übersicht
Beschreibung
M-PEG5-acid, also known as Polyethylene Glycol Monomethyl Ether 5 Acid, is a PEG linker containing a terminal carboxylic acid . It has the molecular formula C12H24O7 . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of m-PEG5-acid consists of a chain of ether groups (–O–CH2–CH2–)n, where n=5, and a terminal carboxylic acid group (–COOH) . The exact mass of m-PEG5-acid is 280.15 .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
M-PEG5-acid is a liquid that is light yellow to light brown in color . It is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 280.32 .Wissenschaftliche Forschungsanwendungen
-
PROTAC Linker Synthesis
- Summary of Application : m-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- Methods of Application : The exact method of synthesis would depend on the specific PROTAC being synthesized. Generally, one end of the m-PEG5-acid molecule would be attached to a ligand for the target protein, and the other end would be attached to a ligand for an E3 ubiquitin ligase .
- Results or Outcomes : The use of m-PEG5-acid as a linker in PROTACs allows for the selective degradation of target proteins .
-
Peptide Nucleic Acid (PNA) Oligomers Synthesis
- Summary of Application : Alkyne-PEG5-acid may be used in the synthesis of peptide nucleic acid (PNA) oligomers . These oligomers can conjugate with vitamin B12 via Cu-catalyzed 1,3-dipolar cycloaddition .
- Methods of Application : The alkyne group on the Alkyne-PEG5-acid molecule can participate in a Cu-catalyzed 1,3-dipolar cycloaddition (click chemistry) with an azide group on a PNA oligomer . This forms a triazole linkage, attaching the PNA oligomer to the PEG5-acid molecule . The carboxylic acid group on the other end of the PEG5-acid molecule can then be used to conjugate the PNA oligomer to vitamin B12 .
- Results or Outcomes : The use of Alkyne-PEG5-acid in this way allows for the synthesis of PNA oligomers that can be transported into bacterial cells by vitamin B12 .
-
Imprinted Gene Research
- Summary of Application : m-PEG5-acid is used in the study of imprinted genes, specifically the Peg5/Neuronatin gene . Imprinted genes are those whose expression is dependent on their parental origin .
- Methods of Application : The study involves the use of subtraction-hybridization method with day 8.5 fertilized and parthenogenetic embryos .
- Results or Outcomes : The study found that all alternatively spliced forms of Peg5 were expressed only from the paternal allele .
-
Protein PEGylation
- Summary of Application : m-PEG5-acid is used in the PEGylation of proteins . PEGylation is the process of attaching polyethylene glycol (PEG) to molecules and surfaces to improve their properties .
- Methods of Application : The exact method of PEGylation would depend on the specific protein being modified. Generally, the carboxylic acid group on the m-PEG5-acid molecule would be used to attach the PEG to the protein .
- Results or Outcomes : PEGylation can increase the solubility of proteins, decrease their immunogenicity, and improve their stability and circulating half-life .
-
Liver X Receptor (LXR) Targeting
- Summary of Application : m-PEG5-acid is used in the development of PROTACs capable of effectively degrading LXR protein . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis .
- Methods of Application : The study involves the synthesis of a PROTAC named GW3965-PEG5-VH032, which induces the ubiquitin-proteasome system-dependent degradation of the LXR protein . This process requires VHL E3 ligase .
- Results or Outcomes : The study suggests that PROTACs targeting LXR proteins could become novel therapeutic agents for LXR-related conditions .
-
Surface Modification
- Summary of Application : m-PEG5-acid is used in the surface modification of proteins and other molecules . This process, known as PEGylation, can improve the properties of these molecules .
- Methods of Application : The carboxylic acid group on the m-PEG5-acid molecule is used to attach the PEG to the surface of the molecule . This process can decrease aggregation and increase solubility .
- Results or Outcomes : PEGylation can make molecules more biocompatible and improve their stability and circulating half-life .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNUZHOERZAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278320 | |
| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG5-acid | |
CAS RN |
81836-43-3 | |
| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81836-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



